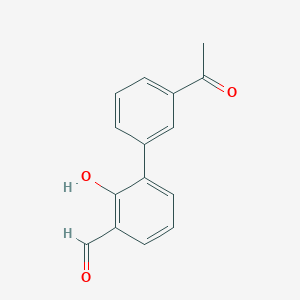

6-(3-Acetylphenyl)-2-formylphenol

Beschreibung

6-(3-Acetylphenyl)-2-formylphenol is a phenolic derivative characterized by a 2-formylphenol backbone substituted with a 3-acetylphenyl group at the 6-position. This structure combines a reactive formyl group (position 2) and an electron-withdrawing acetyl group (meta-position on the phenyl substituent), making it a versatile intermediate in organic synthesis. For example, the cyclodehydration of benzyl ketones or aldehydes, as seen in benzo[b]furan synthesis (using sodium salts of 2-formylphenol and chloroacetone), could be adapted . Its structural features enable applications in heterocyclic chemistry, particularly in forming fused-ring systems or serving as a precursor for pharmaceuticals and agrochemicals.

Eigenschaften

IUPAC Name |

3-(3-acetylphenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-10(17)11-4-2-5-12(8-11)14-7-3-6-13(9-16)15(14)18/h2-9,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVSKQKYIUNCMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40685138 | |

| Record name | 3'-Acetyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261988-10-6 | |

| Record name | 3'-Acetyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Acetylphenyl)-2-formylphenol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of phenol with 3-acetylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is followed by formylation using a Vilsmeier-Haack reagent, which involves the use of dimethylformamide and phosphorus oxychloride.

Industrial Production Methods: Industrial production of 6-(3-Acetylphenyl)-2-formylphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce production costs.

Types of Reactions:

Oxidation: 6-(3-Acetylphenyl)-2-formylphenol can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

Reduction: Reduction of the formyl group can yield alcohol derivatives, while reduction of the acetyl group can produce ethyl derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring, altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

Oxidation: Carboxylic acids, quinones.

Reduction: Alcohols, ethyl derivatives.

Substitution: Halogenated phenols, nitrophenols.

Wissenschaftliche Forschungsanwendungen

6-(3-Acetylphenyl)-2-formylphenol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-(3-Acetylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl and acetyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 6-(3-Acetylphenyl)-2-formylphenol with structurally related derivatives, emphasizing substituent effects and properties:

Key Observations:

This property facilitates deprotonation in nucleophilic reactions or metal coordination. The cyano group in 6-(3-Cyanophenyl)-2-formylphenol offers stronger electron withdrawal, which may accelerate condensation reactions (e.g., forming Schiff bases) compared to the acetyl derivative.

Synthetic Utility: 6-(3-Cyanophenyl)-2-formylphenol is commercially available (purity ≥97%) and used in pharmaceutical research due to its stability at room temperature . 6-(2-Fluorophenyl)-2-formylphenol’s discontinuation suggests challenges in synthesis or stability, limiting its utility despite its structural similarity .

Safety and Handling: All analogs share risks associated with phenolic compounds (e.g., toxicity, irritation). The cyano derivative explicitly requires precautions against inhalation and skin contact , while the acetyl variant likely demands similar handling protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.